molecular formula C23H21ClN2O5S B12079652 Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B12079652
M. Wt: 472.9 g/mol
InChI Key: HYJRVMRXYLIZPR-UHFFFAOYSA-N
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Description

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in the synthesis include chlorinating agents, methylating agents, and amides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potentially useful in drug development for its unique structural properties.

    Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(phenylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-((3-chloro-phenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-((4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its chloro and methoxy substituents, in particular, could influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5S/c1-12-8-9-15(11-17(12)24)25-21(28)19-13(2)18(23(29)31-4)22(32-19)26-20(27)14-6-5-7-16(10-14)30-3/h5-11H,1-4H3,(H,25,28)(H,26,27)

InChI Key

HYJRVMRXYLIZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C)Cl

Origin of Product

United States

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